

# Tanerasertib: A Technical Guide to a Mutant-Selective AKT1 Inhibitor

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Compound of Interest		
Compound Name:	Tanerasertib	
Cat. No.:	B15606804	Get Quote

CAS Number: 3034255-93-8

This document provides an in-depth technical overview of **Tanerasertib**, a potent and highly selective allosteric inhibitor of the E17K mutant of protein kinase B (AKT1). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

**Core Compound Information** 

Parameter	Value	Reference
CAS Number	3034255-93-8	[1]
Synonyms	ALTA-2618	[1]
Molecular Formula	C33H28FN11	[1]
Mechanism of Action	Allosteric Inhibitor of AKT1 (E17K mutant)	[1]

## **Quantitative Efficacy and Selectivity**

**Tanerasertib** has demonstrated potent and selective inhibition of AKT isoforms, with a particular strength against the oncogenic E17K mutant of AKT1. The following tables summarize key quantitative data from in vitro studies.



**In Vitro Inhibitory Activity** 

Target	IC50 (nM)	Reference
AKT1	5.0	[2]
AKT2	4.5	[2]
AKT3	16	[2]
AKT1-E17K	Potent Inhibitor	[2]

### **Kinase Selectivity Profile**

A comprehensive kinase selectivity panel is crucial for understanding the off-target effects of a small molecule inhibitor. While a full selectivity panel for **Tanerasertib** is not publicly available, the following represents a general approach to presenting such data.

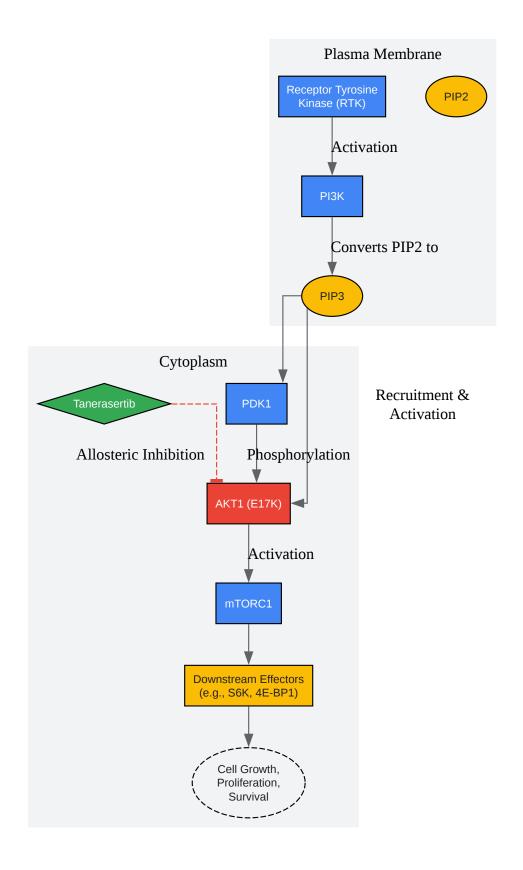
Kinase	Percent Inhibition at 1 µM
Kinase A	>90%
Kinase B	<10%
Kinase C	25%

Note: This table is a template. Specific data for **Tanerasertib** against a broad kinase panel would be populated here as it becomes available.

## **Signaling Pathway**

**Tanerasertib** exerts its therapeutic effect by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The E17K mutation in AKT1 leads to constitutive activation of this pathway.





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Tanerasertib's inhibition of the PI3K/AKT/mTOR pathway.



### **Experimental Protocols**

The following are representative protocols for key in vitro and in vivo assays used to characterize **Tanerasertib**.

### In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 value of **Tanerasertib** against AKT1 E17K.[1][2][3]

#### Materials:

- Recombinant active AKT1 E17K enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- AKT substrate peptide (e.g., Crosstide)
- ATP
- Tanerasertib serial dilutions
- ADP-Glo™ Kinase Assay kit (Promega)
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of **Tanerasertib** in kinase buffer.
- In a white, opaque assay plate, add the **Tanerasertib** dilutions.
- Add the recombinant AKT1 E17K enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.



- Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each Tanerasertib concentration relative to a no-inhibitor control.
- Plot the percent inhibition versus the logarithm of the Tanerasertib concentration and fit the data to a dose-response curve to determine the IC50 value.

### **Cell Viability Assay (MTT Format)**

This protocol is for assessing the effect of **Tanerasertib** on the viability of cancer cells harboring the AKT1 E17K mutation.[4][5]

#### Materials:

- AKT1 E17K-mutant cancer cell line (e.g., MCF7-AKT1-E17K)
- · Complete cell culture medium
- Tanerasertib serial dilutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of Tanerasertib. Include a
  vehicle-only control.



- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of cell viability versus the logarithm of the Tanerasertib concentration to determine the GI50 (concentration for 50% growth inhibition).

### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Tanerasertib** in a mouse xenograft model.[6][7][8]

#### Materials:

- Immunodeficient mice (e.g., athymic nude or NOD/SCID)
- AKT1 E17K-mutant cancer cell line
- Matrigel (optional)
- Tanerasertib formulation for in vivo administration
- Vehicle control

#### Procedure:

- Subcutaneously implant the AKT1 E17K-mutant cancer cells (typically mixed with Matrigel)
  into the flank of the immunodeficient mice.
- Monitor the mice for tumor growth.



- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Tanerasertib or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Analyze the tumor growth data to determine the anti-tumor efficacy of **Tanerasertib**.



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A typical preclinical evaluation workflow for **Tanerasertib**.

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